molecular formula C24H29NO2 B11490835 Furan-3-carboxylic acid, 5-(adamantan-1-yl)-2-methyl-, (2,6-dimethylphenyl)amide

Furan-3-carboxylic acid, 5-(adamantan-1-yl)-2-methyl-, (2,6-dimethylphenyl)amide

Cat. No.: B11490835
M. Wt: 363.5 g/mol
InChI Key: OREFOZKZAKNJMI-UHFFFAOYSA-N
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Description

5-(ADAMANTAN-1-YL)-N-(2,6-DIMETHYLPHENYL)-2-METHYLFURAN-3-CARBOXAMIDE: is a synthetic organic compound characterized by its unique structure, which includes an adamantane moiety, a dimethylphenyl group, and a furan ring

Properties

Molecular Formula

C24H29NO2

Molecular Weight

363.5 g/mol

IUPAC Name

5-(1-adamantyl)-N-(2,6-dimethylphenyl)-2-methylfuran-3-carboxamide

InChI

InChI=1S/C24H29NO2/c1-14-5-4-6-15(2)22(14)25-23(26)20-10-21(27-16(20)3)24-11-17-7-18(12-24)9-19(8-17)13-24/h4-6,10,17-19H,7-9,11-13H2,1-3H3,(H,25,26)

InChI Key

OREFOZKZAKNJMI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=C(OC(=C2)C34CC5CC(C3)CC(C5)C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(ADAMANTAN-1-YL)-N-(2,6-DIMETHYLPHENYL)-2-METHYLFURAN-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the adamantane derivative. The adamantane moiety is introduced through a Friedel-Crafts alkylation reaction, followed by the formation of the furan ring via a cyclization reaction. The final step involves the coupling of the furan ring with the dimethylphenyl group through an amide bond formation reaction. Common reagents used in these reactions include aluminum chloride, acetic anhydride, and various amines.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated reaction systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the amide moiety, resulting in the formation of corresponding amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of the amide group can produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, 5-(ADAMANTAN-1-YL)-N-(2,6-DIMETHYLPHENYL)-2-METHYLFURAN-3-CARBOXAMIDE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for investigating interactions with biological macromolecules, such as proteins and nucleic acids. It may also serve as a lead compound for the development of new pharmaceuticals.

Medicine

In medicine, 5-(ADAMANTAN-1-YL)-N-(2,6-DIMETHYLPHENYL)-2-METHYLFURAN-3-CARBOXAMIDE is explored for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for applications in electronics, automotive, and aerospace industries.

Mechanism of Action

The mechanism of action of 5-(ADAMANTAN-1-YL)-N-(2,6-DIMETHYLPHENYL)-2-METHYLFURAN-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The adamantane moiety is known for its ability to enhance the binding affinity of the compound to these targets, while the furan ring and dimethylphenyl group contribute to its overall bioactivity. The compound may modulate various signaling pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

    5-(ADAMANTAN-1-YL)-N-(2,6-DIMETHYLPHENYL)-2-METHYLFURAN-3-CARBOXAMIDE: can be compared to other adamantane derivatives, such as amantadine and memantine, which are known for their antiviral and neuroprotective properties.

    N-(2,6-DIMETHYLPHENYL)-2-METHYLFURAN-3-CARBOXAMIDE: is another similar compound, lacking the adamantane moiety but retaining the furan and dimethylphenyl groups.

Uniqueness

The uniqueness of 5-(ADAMANTAN-1-YL)-N-(2,6-DIMETHYLPHENYL)-2-METHYLFURAN-3-CARBOXAMIDE lies in its combination of structural features, which confer distinct chemical and biological properties The presence of the adamantane moiety enhances its stability and binding affinity, while the furan ring and dimethylphenyl group contribute to its reactivity and bioactivity

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